molecular formula C8H14N4O B13824292 N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide

N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide

Cat. No.: B13824292
M. Wt: 182.22 g/mol
InChI Key: OMPYFQMPNBWRII-UHFFFAOYSA-N
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Description

N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide typically involves the reaction of 4-amino-2-methyl-5-propylpyrazole with formamide. One common method is the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction conditions usually require heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of the pyrazole ring followed by formylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

    4-amino-2-methyl-5-propylpyrazole: A precursor in the synthesis of N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide.

    N-(4-amino-2-methyl-5-ethylpyrazol-3-yl)formamide: A structurally similar compound with an ethyl group instead of a propyl group.

    N-(4-amino-2-methyl-5-isopropylpyrazol-3-yl)formamide: Another similar compound with an isopropyl group.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and interaction with hydrophobic targets .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-(4-amino-2-methyl-5-propylpyrazol-3-yl)formamide

InChI

InChI=1S/C8H14N4O/c1-3-4-6-7(9)8(10-5-13)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13)

InChI Key

OMPYFQMPNBWRII-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1N)NC=O)C

Origin of Product

United States

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